molecular formula C16H23N3O3S B2625249 1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole CAS No. 736188-82-2

1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole

Número de catálogo B2625249
Número CAS: 736188-82-2
Peso molecular: 337.44
Clave InChI: SHSGOWFHHKDIGV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole” is a chemical compound with the molecular formula C16H23N3O3S and a molecular weight of 337.44 . It contains a benzodiazole ring, which is a fused benzene and diazole ring, and a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The morpholine ring is attached to the benzodiazole ring via a sulfonyl group.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

  • Katritzky et al. (2007) demonstrated that 1,1'-sulfonylbis(benzotriazole) reacts with secondary amines, including morpholine, to produce various sulfamides, showcasing the reactivity and synthesis potential of compounds similar to 1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole in organic chemistry (Katritzky et al., 2007).

Applications in Biological and Pharmacological Screening

  • Sahin et al. (2012) explored 1,2,4-triazole derivatives containing the morpholine moiety, highlighting the antimicrobial potential of these compounds. This suggests possible biological applications for compounds structurally related to 1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole (Sahin et al., 2012).

  • Patel et al. (2009) synthesized various benzothiazole derivatives, including those with sulfonyl and morpholine groups, for antimicrobial and other pharmacological screenings, indicating the compound's relevance in drug discovery (Patel et al., 2009).

Potential in Novel Synthesis Methods

  • Bogdanowicz-Szwed & Krasodomska (1996) demonstrated the use of morpholine-substituted compounds in the synthesis of complex organic structures, suggesting the utility of 1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole in novel synthetic methods (Bogdanowicz-Szwed & Krasodomska, 1996).

Exploration in Antitumor Properties

  • Horishny et al. (2020) studied N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides for their antitumor properties, indicating the potential of morpholine-containing compounds in cancer research (Horishny et al., 2020).

Involvement in Catalytic Processes

  • Nara et al. (2001) utilized 1-butyl-3-methylimidazolium chloroaluminate ionic liquids in Friedel-Crafts sulfonylation reactions, pointing towards the role of similar compounds in catalysis (Nara et al., 2001).

Contribution to the Synthesis of Cyclic Sulfonamides

  • Greig et al. (2001) synthesized novel cyclic sulfonamides via Diels-Alder reactions, demonstrating the significance of morpholine and sulfonyl groups in producing complex organic structures (Greig et al., 2001).

Human Exposure and Environmental Impact

  • Asimakopoulos et al. (2013) investigated the presence of benzotriazole and benzothiazole derivatives, including those with morpholine groups, in human urine across several countries, revealing insights into human exposure and environmental impact of these compounds (Asimakopoulos et al., 2013).

Norepinephrine Inhibitor Discovery

  • O'Neill et al. (2011) identified a series of 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides as potent and selective inhibitors of the norepinephrine transporter, suggesting the therapeutic potential of such compounds (O'Neill et al., 2011).

Synthesis of Sulfonamides and Carbamates

  • Janakiramudu et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, underlining the chemical versatility and potential pharmaceutical applications of morpholine-containing compounds (Janakiramudu et al., 2017).

Propiedades

IUPAC Name

4-(1-butyl-2-methylbenzimidazol-5-yl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-3-4-7-19-13(2)17-15-12-14(5-6-16(15)19)23(20,21)18-8-10-22-11-9-18/h5-6,12H,3-4,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSGOWFHHKDIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.